K6PC-5

Description

Properties

IUPAC Name |

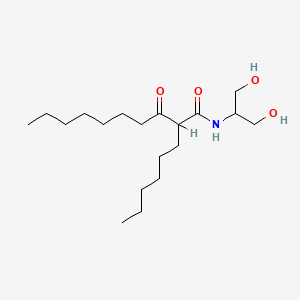

N-(1,3-dihydroxypropan-2-yl)-2-hexyl-3-oxodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-3-5-7-9-11-13-18(23)17(12-10-8-6-4-2)19(24)20-16(14-21)15-22/h16-17,21-22H,3-15H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYVFCHCRBGGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C(CCCCCC)C(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50997113 | |

| Record name | N-(1,3-Dihydroxypropan-2-yl)-2-hexyl-3-oxodecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756875-51-1 | |

| Record name | Dihydroxyisopropyl capryloylcaprylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0756875511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,3-Dihydroxypropan-2-yl)-2-hexyl-3-oxodecanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50997113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYISOPROPYL CAPRYLOYLCAPRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UO46U4GM1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of K6PC-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K6PC-5 is a synthetic ceramide derivative that functions as a direct activator of sphingosine kinase 1 (SphK1), a critical enzyme in sphingolipid metabolism.[1][2] Its mechanism of action primarily revolves around the enzymatic production of sphingosine-1-phosphate (S1P), a bioactive lipid mediator that subsequently modulates a variety of intracellular signaling pathways.[2][3] This modulation of S1P levels and downstream signaling gives this compound a diverse range of biological activities, including the promotion of cell differentiation and proliferation, neuroprotection, and antiviral effects.[1][4] This document provides an in-depth overview of the molecular mechanisms of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Primary Mechanism of Action: SphK1 Activation

This compound directly activates SphK1, leading to the phosphorylation of sphingosine to form S1P.[2][3] This action has been demonstrated in various cell types, including keratinocytes, fibroblasts, and neuronal cells.[1][4][5] The resulting increase in intracellular S1P concentration is a key initiating event for the diverse downstream effects of this compound.

Downstream Signaling Pathways

The elevation of intracellular S1P by this compound triggers several key signaling cascades:

-

Intracellular Calcium Mobilization: this compound induces rapid and transient increases in intracellular calcium levels ([Ca2+]i).[1][3] This effect is dependent on thapsigargin-sensitive calcium stores and calcium entry from the extracellular space.[3][5] Notably, this calcium signaling is independent of the classical phospholipase C (PLC)/IP3-mediated pathway and S1P G-protein coupled receptors (S1P-GPCRs).[5][6]

-

Akt Signaling Pathway: In osteoblasts, this compound has been shown to activate the SphK1-Akt signaling pathway. This activation leads to the phosphorylation of Akt, which in turn protects the cells from dexamethasone-induced apoptosis and necrosis.[2]

-

Nrf2 Signaling Pathway: In neuronal cells, this compound provides protection against oxygen-glucose deprivation/re-oxygenation (OGDR) by activating the SphK1-Nrf2 signaling pathway.[4] This suggests a role for this compound in mitigating oxidative stress.

-

MAPK Signaling: this compound stimulates the phosphorylation of p42/44 extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound from various studies.

Table 1: Cellular and In Vivo Effects of this compound

| Biological Effect | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Increased Involucrin and Loricrin Levels | Normal Human Epidermal Keratinocytes (NHEKs) | 1-10 µM (24 h) | Dose-dependent increase | [1] |

| Fibroblast Proliferation and Collagen Synthesis | Human Fibroblasts | 1-10 µM (24 h) | Promotion | [1] |

| Attenuation of Ebola Virus (EBOV) Infection | EBOV-infected EA.hy926 cells | 10, 25, and 50 µM (48 h) | Significant attenuation of infection and reduction in virus titers | [1][6] |

| Increased Dermal Thickness | Intrinsically aged hairless mice (56 weeks old) | 1% topical application (2 weeks) | 10% increase | [5] |

| Increased Intracellular S1P d18:1 | EA.hy926 cells | 50 µM | ~2.5-fold increase | [6] |

Key Experimental Methodologies

This section details the protocols for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and Treatment

-

Normal Human Epidermal Keratinocytes (NHEKs) and Human Fibroblasts: Cells are cultured under standard conditions. For experimentation, cells are treated with this compound at concentrations ranging from 1 to 10 µM for 24 hours to assess effects on protein expression and proliferation.[1]

-

SH-SY5Y Neuronal Cells and Primary Murine Hippocampal Neurons: These cells are used to study the neuroprotective effects of this compound. Following treatment with this compound, cells are subjected to oxygen-glucose deprivation/re-oxygenation (OGDR) to mimic ischemia-reperfusion injury.[4]

-

EA.hy926 Cells (Endothelial Cell Line): Used for studying the effects of this compound on Ebola virus infection. Cells are pre-treated with this compound (10-50 µM) for 1 hour before infection with EBOV.[6]

Assays for Cellular Responses

-

Cell Viability and Necrosis Assays:

-

Mitochondrial Depolarization Assay:

-

JC-1 Dye Assay: Employed to assess changes in mitochondrial membrane potential in neuronal cells.[4]

-

-

Western Blotting:

-

Intracellular Calcium Measurement:

-

Fura-2/AM: This fluorescent probe is used to measure changes in intracellular calcium concentrations in response to this compound treatment.[5]

-

-

Virus Titer Assay:

-

TCID50 (50% Tissue Culture Infectious Dose) Assay: Used to quantify the amount of infectious Ebola virus particles in the supernatants of infected cells.[6]

-

-

Gene Silencing:

Visualized Signaling Pathways and Workflows

This compound Signaling Pathway

Caption: this compound activates SphK1, leading to S1P production and downstream signaling.

Experimental Workflow for Neuroprotection Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]

K6PC-5: A Sphingosine Kinase 1 Activator for Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

K6PC-5, a synthetic ceramide derivative, has emerged as a valuable pharmacological tool for the investigation of sphingolipid signaling. It functions as a direct activator of sphingosine kinase 1 (SphK1), the enzyme responsible for the phosphorylation of sphingosine to the bioactive signaling molecule sphingosine-1-phosphate (S1P). This guide provides a comprehensive overview of this compound, including its mechanism of action, downstream signaling effects, and applications in various research areas. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows to support researchers in utilizing this compound for their studies.

Introduction to this compound

This compound, chemically known as N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxo-decanamide, is a cell-permeable activator of SphK1.[1][2] By directly stimulating SphK1 activity, this compound elevates intracellular levels of S1P, a critical lipid mediator involved in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation.[1] The ability of this compound to modulate the sphingolipid rheostat, the balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P, makes it a significant compound for studying the pathological and physiological roles of SphK1 signaling.[3]

This compound has been investigated in diverse research contexts, demonstrating its potential as a neuroprotective agent, a modulator of skin homeostasis, and an inhibitor of viral infections.[4][5][6] This guide aims to consolidate the existing technical information on this compound to facilitate its use in preclinical research and drug development.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the direct activation of SphK1. This activation leads to an increase in the intracellular concentration of S1P.[7] S1P can then act through two main routes: intracellularly as a second messenger or extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[8][9]

The downstream signaling cascades initiated by this compound-induced SphK1 activation are cell-type and context-dependent. One of the well-documented pathways involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[5][10]

Quantitative Data

The following tables summarize the available quantitative data for this compound from various published studies. It is important to note that a direct EC50 value for this compound on purified SphK1 enzyme has not been reported in the reviewed literature.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line / System | Assay | Reference |

| SphK1 Activation | Dose-dependent increase | SH-SY5Y cells | SphK1 activity assay | [10] |

| Dose-dependent activation | C57BL/6 murine blood and F9-12 cell lysates | SphK activity assay | [1] | |

| S1P Production | ~2.5-fold increase in S1P d18:1 | EA.hy926 cells | LC-MS/MS | [7] |

| Inhibition of Viral Entry | IC50 = 6.75 µM | EA.hy926 cells | MLV-EBOV-GP pseudotyped particle entry assay | [7] |

| Neuroprotection | Significant protection at 10 µM | SH-SY5Y cells | Oxygen-Glucose Deprivation/Reoxygenation (OGDR) | [5] |

| Skin Anti-aging | 1% topical application showed significant effects | Intrinsically aged hairless mice | Histological analysis | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on protocols described in the cited literature.

In Vitro Sphingosine Kinase 1 (SphK1) Activity Assay

This protocol is a general method for measuring SphK1 activity in cell lysates, which can be adapted to assess the effect of this compound.

Materials:

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 1 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, and protease inhibitor cocktail)

-

Sphingosine substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 1 M MgCl2, 0.5 M KF, 1 M β-glycerophosphate, 0.1 M sodium orthovanadate, 20 mg/ml BSA)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare cell lysates by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Set up the kinase reaction by adding cell lysate (containing SphK1), sphingosine substrate, and varying concentrations of this compound to the kinase reaction buffer.

-

Initiate the reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding TCA.

-

Spot the reaction mixture onto a filter paper and wash to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the relative SphK1 activity at different this compound concentrations.

Measurement of Intracellular S1P by LC-MS/MS

This protocol outlines the quantification of intracellular S1P levels following this compound treatment.[7]

Materials:

-

Cell culture medium and plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standard (e.g., C17-S1P)

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash cells with ice-cold PBS.

-

Scrape cells in methanol containing the internal standard.

-

Homogenize the cell suspension.

-

Centrifuge to pellet the protein and collect the supernatant.

-

Analyze the supernatant using a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Quantify S1P levels by comparing the peak area ratio of S1P to the internal standard against a standard curve.

Ebola Virus (EBOV) Pseudotyped Particle Entry Assay

This assay is used to assess the inhibitory effect of this compound on EBOV entry in a BSL-2 setting.[7]

Materials:

-

HEK293T cells

-

Target cells (e.g., EA.hy926)

-

Plasmids for producing MLV-based pseudovirions: MLV gag-pol, MLV-luciferase, and EBOV glycoprotein (GP)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Pseudovirion Production: Co-transfect HEK293T cells with the MLV gag-pol, MLV-luciferase, and EBOV-GP plasmids.

-

Harvest the supernatant containing the pseudovirions 48-72 hours post-transfection.

-

Infection Assay: Seed target cells in a multi-well plate.

-

Pre-treat the target cells with various concentrations of this compound for 1 hour.

-

Infect the cells with the EBOV pseudovirions in the presence of this compound.

-

After 48-72 hours, lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the percentage of viral entry inhibition relative to the vehicle-treated control.

Synthesis of this compound

The chemical name of this compound is N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxo-decanamide.[1] A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature or patents. Researchers interested in synthesizing this compound may need to devise a synthetic route based on standard organic chemistry principles for amide bond formation and ketone synthesis.

Conclusion

This compound is a potent and direct activator of SphK1, making it an invaluable tool for studying the multifaceted roles of the SphK1/S1P signaling pathway. Its demonstrated efficacy in preclinical models of neurodegenerative disease, skin aging, and viral infection highlights its potential for further investigation in drug discovery programs. This technical guide provides a consolidated resource of quantitative data and experimental protocols to aid researchers in the effective utilization of this compound. Further studies are warranted to fully elucidate its therapeutic potential and to establish a reproducible synthesis method.

References

- 1. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. The Tumorigenic Effect of Sphingosine Kinase 1 and Its Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine Kinase 1 and Sphingosine-1-Phosphate Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional Regulation of Sphingosine Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

K6PC-5: An In-depth Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

K6PC-5, a synthetic ceramide derivative, has emerged as a potent and direct activator of Sphingosine Kinase 1 (SphK1), a critical enzyme in cellular signaling. By catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), SphK1 plays a pivotal role in a myriad of cellular processes. This technical guide provides a comprehensive overview of the biological targets and signaling pathways of this compound, with a focus on its mechanism of action and downstream effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Primary Biological Target: Sphingosine Kinase 1 (SphK1)

The principal and direct biological target of this compound is Sphingosine Kinase 1 (SphK1).[1][2][3] this compound functions as an activator of SphK1, enhancing its enzymatic activity.[2][4] SphK1 is a lipid kinase that catalyzes the conversion of the pro-apoptotic lipid sphingosine to the pro-survival lipid sphingosine-1-phosphate (S1P).[5] This conversion is a critical regulatory point in the sphingolipid metabolic pathway, often referred to as the "sphingolipid rheostat," which balances cell fate decisions between apoptosis and survival. The activation of SphK1 by this compound leads to an increase in intracellular levels of S1P, which then acts as a signaling molecule to modulate a variety of downstream pathways.[2][6] While this compound is a known SphK1 activator, its effects on the other isoform, SphK2, have not been explicitly tested.[7]

Key Signaling Pathways Modulated by this compound

The activation of SphK1 by this compound initiates a cascade of downstream signaling events, primarily mediated by the increased production of S1P. These pathways are integral to the diverse cellular effects of this compound.

SphK1/S1P-Mediated Intracellular Calcium Mobilization

A primary and rapid response to this compound is a transient increase in intracellular calcium levels ([Ca2+]i).[1][3] This effect is a direct consequence of SphK1 activation and subsequent S1P production. The elevated S1P levels trigger the release of calcium from thapsigargin-sensitive intracellular stores, such as the endoplasmic reticulum, and also promote calcium entry from the extracellular space.[8][9] Notably, this calcium signaling is independent of the classical phospholipase C (PLC)/inositol trisphosphate (IP3) pathway.[8][9]

SphK1-Akt Signaling Pathway

This compound has been shown to activate the Akt signaling pathway, a crucial regulator of cell survival, proliferation, and growth.[2] This activation is dependent on SphK1, as this compound induces the phosphorylation of Akt.[2][4] The SphK1-Akt signaling axis has been implicated in the protective effects of this compound in osteoblasts, shielding them from dexamethasone-induced apoptosis and necrosis.[2]

SphK1-Nrf2 Signaling Pathway

In neuronal cells, this compound provides protection against oxygen-glucose deprivation/reoxygenation (OGDR), a model for ischemia-reperfusion injury.[10][11] This neuroprotective effect is mediated through the activation of the Nrf2 signaling pathway, which is downstream of SphK1.[10][11] this compound treatment leads to the stabilization of Nrf2 protein and the transcription of Nrf2-regulated antioxidant genes.[11] Knockdown of SphK1 or Nrf2 abolishes the protective effects of this compound, confirming the essential role of this pathway.[10][11]

Cellular and Physiological Effects of this compound

The activation of SphK1 and its downstream signaling pathways by this compound translates into a range of cellular and physiological effects in different biological contexts.

Effects on Skin Cells

In dermatology research, this compound has shown significant effects on keratinocytes and fibroblasts:

-

Keratinocyte Differentiation and Proliferation: this compound promotes the differentiation of normal human epidermal keratinocytes (NHEKs), as evidenced by a dose-dependent increase in the levels of differentiation markers such as involucrin and loricrin.[1] This effect is mediated by intracellular Ca2+ signaling.[1] this compound also regulates keratinocyte proliferation.[2]

-

Fibroblast Proliferation and Collagen Synthesis: this compound stimulates the proliferation of human fibroblasts and enhances collagen synthesis.[1]

Neuroprotective Effects

This compound exhibits neuroprotective properties in models of ischemia-reperfusion injury.[10][11] By activating the SphK1-Nrf2 signaling pathway, this compound protects neuronal cells from oxygen-glucose deprivation/reoxygenation (OGDR)-induced cell death.[10][11]

Antiviral Activity

Interestingly, this compound has been identified as an inhibitor of Ebola virus (EBOV) infection.[1][5] It significantly attenuates EBOV-induced infection in endothelial cells by reducing virus titers and the amount of viral protein VP40 in a concentration-dependent manner.[1] The proposed mechanism involves the this compound-induced elevation of intracellular S1P, which inhibits EBOV entry.[7]

Quantitative Data Summary

The following tables summarize the quantitative data available from studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Assay | Concentration Range | Duration | Observed Effect | Reference |

| Normal Human Epidermal Keratinocytes (NHEKs) | Protein Expression | 1-10 µM | 24 h | Dose-dependent increase in involucrin and loricrin levels | [1] |

| Human Fibroblasts | Cell Proliferation & Collagen Synthesis | 1-10 µM | 24 h | Promotes fibroblast proliferation and collagen synthesis | [1] |

| EA.hy926 (Endothelial Cells) | Ebola Virus Infection | 10, 25, and 50 µM | 48 h | Significant attenuation of EBOV-induced infection | [1] |

| EA.hy926 (Endothelial Cells) | Ebola Virus Entry Assay | 10 µM | - | IC50 = 6.75 µM | [7] |

| EA.hy926 (Endothelial Cells) | S1P Measurement | 50 µM | - | ~2.5-fold increase in intracellular S1P | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

SphK1 Activity Assay

This protocol is a generalized procedure for measuring SphK1 activity based on the principles of assays used in the cited literature.

-

Objective: To determine the effect of this compound on the enzymatic activity of SphK1.

-

Materials:

-

Cell lysates containing SphK1

-

This compound

-

Sphingosine substrate

-

[γ-32P]ATP

-

Kinase reaction buffer

-

Lipid extraction solvents (e.g., chloroform/methanol/HCl)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

-

-

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Incubate the cell lysates with sphingosine substrate in the presence of [γ-32P]ATP and kinase reaction buffer at 37°C for a specified time.

-

Stop the reaction by adding acidic lipid extraction solvents.

-

Separate the radiolabeled S1P from other lipids using TLC.

-

Visualize and quantify the amount of 32P-labeled S1P using a phosphorimager or by scraping the corresponding TLC spots and measuring radioactivity with a scintillation counter.

-

Compare the SphK1 activity in this compound-treated samples to that of untreated controls.

-

Intracellular Calcium Measurement

This protocol describes a common method for measuring changes in intracellular calcium concentration.

-

Objective: To measure the effect of this compound on intracellular calcium levels.

-

Materials:

-

Cells of interest (e.g., HaCaT cells, fibroblasts)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2/AM or Fluo-4/AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader with kinetic reading capabilities

-

-

Procedure:

-

Plate cells on glass-bottom dishes or appropriate microplates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2/AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Acquire baseline fluorescence readings.

-

Add this compound to the cells and immediately begin recording fluorescence changes over time.

-

For ratiometric dyes like Fura-2, measure the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity at the appropriate excitation/emission wavelengths.

-

Analyze the data to determine the kinetics and magnitude of the calcium response.

-

Western Blotting for Phospho-p42/44 MAPK and Phospho-JNK

This protocol outlines the steps for detecting the phosphorylation status of key signaling proteins.

-

Objective: To assess the effect of this compound on the phosphorylation of p42/44 MAPK and JNK.

-

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p42/44 MAPK, anti-total-p42/44 MAPK, anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Conclusion

This compound is a valuable pharmacological tool for studying the biological roles of SphK1 and S1P signaling. Its ability to directly activate SphK1 and subsequently modulate key signaling pathways, including intracellular calcium mobilization, Akt, and Nrf2, underlies its diverse cellular effects. The findings summarized in this technical guide highlight the potential of this compound as a therapeutic agent in various contexts, including skin disorders, neurodegenerative diseases, and viral infections. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium signaling - Wikipedia [en.wikipedia.org]

- 7. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. karger.com [karger.com]

An In-depth Technical Guide to K6PC-5: A Novel Sphingosine Kinase 1 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

K6PC-5, a synthetic ceramide derivative, has emerged as a significant pharmacological tool for the activation of sphingosine kinase 1 (SphK1). Its chemical name is N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxo-decanamide.[1] This novel activator has been instrumental in elucidating the downstream effects of the SphK1 signaling pathway, which plays a crucial role in a myriad of cellular processes. By directly activating SphK1, this compound elevates the intracellular levels of sphingosine-1-phosphate (S1P), a key bioactive lipid mediator. This elevation in S1P triggers a cascade of downstream events, most notably a rapid and transient increase in intracellular calcium levels.[2] The ability of this compound to modulate these fundamental cellular activities has positioned it as a valuable agent in preclinical research, with potential therapeutic applications in dermatology, oncology, and infectious diseases. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, complete with detailed experimental protocols and a summary of key quantitative data.

Discovery and Synthesis

The discovery of this compound arose from research focused on synthesizing novel ceramide derivatives to investigate their impact on keratinocyte differentiation.[2] While the precise multi-step synthesis protocol is proprietary and not detailed in the available literature, the foundational approach involves the N-acylation of an amino alcohol with a custom-synthesized keto-fatty acid. The general principle for creating similar ceramide derivatives involves the reaction of an alcoholic amine with an alkyl ketene dimer.

Key Precursors:

-

3-amino-1,2-propanediol (or a similar amino alcohol)

-

A long-chain alkyl ketene dimer (to form the keto-acyl chain)

The synthesis would typically proceed through the formation of an amide bond between the amino group of the alcohol and the carboxylic acid derivative of the keto-fatty acid.

Mechanism of Action

This compound functions as a direct activator of Sphingosine Kinase 1 (SphK1).[3] This enzyme catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a critical signaling molecule.[3] The increased intracellular concentration of S1P then initiates a signaling cascade that leads to the release of calcium from intracellular stores, resulting in a rapid and transient increase in cytosolic calcium levels.[2][3] This calcium signaling is a key mediator of the diverse biological effects of this compound.

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities across various cell types and models. The following tables summarize the key findings and quantitative data from published studies.

Effects on Keratinocytes and Skin

| Parameter | Cell/Tissue Type | Concentration of this compound | Observed Effect | Citation |

| Keratinocyte Differentiation | Normal Human Epidermal Keratinocytes (NHEKs) | 1-10 µM | Increased involucrin and loricrin levels in a dose-dependent manner. | [2] |

| Epidermal Differentiation | Reconstituted Epidermis Model | Not specified | Significantly increased keratin 1 expression in the suprabasal layer. | [2] |

| Intracellular Calcium ([Ca2+]i) | Normal Human Epidermal Keratinocytes (NHEKs) | Not specified | Elicited a rapid transient increase in intracellular calcium levels. | [2] |

Effects on Fibroblasts and Anti-Aging

| Parameter | Cell/Tissue Type | Concentration of this compound | Observed Effect | Citation |

| Fibroblast Proliferation | Human Fibroblasts | 1-10 µM | Promoted fibroblast proliferation. | [4] |

| Collagen Synthesis | Human Fibroblasts | 1-10 µM | Increased collagen synthesis. | [4] |

| Intracellular Calcium ([Ca2+]i) | Human Fibroblasts | Not specified | Induced intracellular Ca2+ concentration oscillations. | [4] |

| Dermal Thickness | Intrinsically Aged Hairless Mice | Topical application for 2 weeks | Increased dermal thickness by 10%. | [5] |

Effects on Osteoblasts

| Parameter | Cell/Tissue Type | Concentration of this compound | Observed Effect | Citation |

| SphK1 Activity | MC3T3-E1 cells and primary murine osteoblasts | Not specified | Activated SphK1 and increased S1P production. | [6] |

| Akt Phosphorylation | MC3T3-E1 cells and primary murine osteoblasts | Not specified | Induced Akt phosphorylation. | [6] |

| Cell Protection | MC3T3-E1 cells and primary murine osteoblasts | Not specified | Protected osteoblasts from dexamethasone-induced apoptosis and necrosis. | [6] |

Antiviral Activity

| Parameter | Cell/Tissue Type | Concentration of this compound | Observed Effect | Citation |

| Ebola Virus (EBOV) Titer | EBOV-infected EA.hy926 cells | 10, 25, and 50 µM | Significantly reduced virus titers in supernatants of infected cells. | [7] |

| Viral Protein Production | EBOV-infected EA.hy926 cells | 10, 25, and 50 µM | Markedly decreased the amount of VP40 in a concentration-dependent manner. | [7] |

| EBOV-GP-driven Entry | Diverse cell lines | Not specified | Exhibited striking inhibitory effects. | [7] |

Detailed Experimental Protocols

Sphingosine Kinase Activity Assay

This protocol is a representative method for measuring the effect of this compound on SphK1 activity.

Materials:

-

Recombinant human SphK1

-

Sphingosine (substrate)

-

[γ-³²P]ATP

-

This compound

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.5 mM DTT)

-

Lipid extraction solvents (e.g., chloroform:methanol:HCl)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Prepare the reaction mixture containing reaction buffer, sphingosine, and recombinant SphK1.

-

Add this compound at the desired concentrations to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding acidic lipid extraction solvents.

-

Extract the lipids, and separate the phosphorylated product (S1P) from unreacted ATP using TLC.

-

Visualize and quantify the radiolabeled S1P using a phosphorimager.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol describes a common method for measuring this compound-induced changes in intracellular calcium.

Materials:

-

Adherent cells (e.g., NHEKs or fibroblasts)

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound

-

Fluorescence microscope or plate reader with dual-wavelength excitation capabilities.

Procedure:

-

Seed cells on a glass-bottom dish or a 96-well plate suitable for fluorescence imaging.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS, often with a small percentage of Pluronic F-127 to aid in dye solubilization, for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove extracellular dye.

-

Mount the dish on the microscope stage or place the plate in the reader.

-

Measure the baseline fluorescence ratio by alternately exciting the cells at ~340 nm and ~380 nm and measuring the emission at ~510 nm.

-

Add this compound at the desired concentration to the cells.

-

Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration over time.

Fibroblast Proliferation Assay

This protocol outlines a standard method to assess the effect of this compound on fibroblast proliferation.

Materials:

-

Human fibroblasts

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT or WST-1 proliferation assay kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed fibroblasts in a 96-well plate at a low density (e.g., 5,000 cells/well).

-

Allow the cells to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Collagen Synthesis Assay

This protocol provides a general method for quantifying collagen production by fibroblasts.

Materials:

-

Human fibroblasts

-

Cell culture medium

-

This compound

-

Sirius Red dye solution (0.1% in saturated picric acid)

-

0.5 M acetic acid

-

0.1 M NaOH

-

Microplate reader

Procedure:

-

Culture fibroblasts to confluence in multi-well plates.

-

Treat the cells with this compound at various concentrations for a defined period (e.g., 48 hours).

-

Collect the cell culture supernatant (for secreted collagen) and/or lyse the cells (for cell-associated collagen).

-

Precipitate the collagen from the samples.

-

Stain the collagen with Sirius Red dye solution.

-

Wash unbound dye with acetic acid.

-

Elute the bound dye with NaOH.

-

Measure the absorbance of the eluted dye at a specific wavelength (e.g., 540 nm) to quantify the amount of collagen.

Experimental Workflows

This compound In Vitro Assay Workflow

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Novel synthetic ceramide derivatives increase intracellular calcium levels and promote epidermal keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel sphingosine kinase 1 (SphK1) activator, alleviates dexamethasone-induced damages to osteoblasts through activating SphK1-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

K6PC-5: A Deep Dive into its In Vitro Effects on Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

K6PC-5, a synthetic ceramide derivative, has emerged as a potent and specific activator of sphingosine kinase 1 (SphK1), a critical enzyme in the sphingolipid signaling pathway. By catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), SphK1 plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, survival, and inflammation. This technical guide provides a comprehensive overview of the in vitro effects of this compound on key cellular signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action: SphK1 Activation

This compound directly activates SphK1, leading to an increase in intracellular levels of S1P.[1][2][3][4] S1P can then act as a signaling molecule both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PRs). The downstream effects of this compound are largely attributable to the subsequent actions of S1P on various signaling cascades.

Impact on Key Signaling Pathways

SphK1/S1P - Intracellular Calcium (Ca2+) Signaling

In human keratinocytes (HaCaT cells), this compound has been shown to induce oscillations in intracellular calcium concentration ([Ca2+]i).[1] This effect is dependent on SphK1 activity, as it is blocked by SphK1 inhibitors and siRNA-mediated knockdown of SphK1. The rise in intracellular calcium is crucial for promoting epidermal differentiation.[1]

Quantitative Data: Effect of this compound on Keratinocyte Differentiation Markers

| Concentration of this compound | Involucrin mRNA Expression (Fold Change) | Filaggrin mRNA Expression (Fold Change) | Involucrin Protein Expression (Fold Change) | Filaggrin Protein Expression (Fold Change) |

| 1 µM | Data not available | Data not available | ~1.5 | ~1.2 |

| 5 µM | Data not available | Data not available | ~2.0 | ~1.8 |

| 10 µM | Data not available | Data not available | ~2.5 | ~2.2 |

Data extrapolated from western blot images in cited literature. Actual values may vary.

Signaling Pathway Diagram

SphK1 - Akt Signaling Pathway

In osteoblasts, this compound has been demonstrated to protect against dexamethasone-induced apoptosis and necrosis by activating the pro-survival Akt signaling pathway.[2][4] This protective effect is mediated by SphK1 activation and the subsequent increase in S1P, which in turn leads to the phosphorylation and activation of Akt.[2][4]

Quantitative Data: Effect of this compound on Akt Phosphorylation in Osteoblasts

| Treatment | p-Akt / Total Akt Ratio (Fold Change vs. Control) |

| Control | 1.0 |

| Dexamethasone (Dex) | ~0.4 |

| This compound (10 µM) | ~2.5 |

| Dex + this compound (10 µM) | ~1.8 |

Data extrapolated from western blot images in cited literature. Actual values may vary.

Signaling Pathway Diagram

SphK1 - Nrf2 Signaling Pathway

This compound has shown neuroprotective effects in neuronal cells subjected to oxygen-glucose deprivation/re-oxygenation (OGDR), a model for ischemia-reperfusion injury.[5][6] This protection is mediated through the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.[5][6] this compound-induced SphK1 activation leads to the stabilization and nuclear translocation of Nrf2, resulting in the increased expression of antioxidant genes.[5]

Quantitative Data: Effect of this compound on Nrf2 Target Gene Expression

| Gene | This compound (10 µM) Treatment (Fold Change in mRNA expression) |

| NQO1 | ~3.5 |

| HO-1 | ~4.0 |

| GCLC | ~3.0 |

Data derived from qPCR results presented in cited literature.[5]

Signaling Pathway Diagram

References

- 1. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel sphingosine kinase 1 (SphK1) activator, alleviates dexamethasone-induced damages to osteoblasts through activating SphK1-Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. europarl.primo.exlibrisgroup.com [europarl.primo.exlibrisgroup.com]

- 5. karger.com [karger.com]

- 6. This compound Activates SphK1-Nrf2 Signaling to Protect Neuronal Cells from Oxygen Glucose Deprivation/Re-Oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Modulation of Sphingosine-1-Phosphate Production by the Novel Sphingosine Kinase 1 Inhibitor, K6PC-5

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of physiological and pathophysiological processes, including cell proliferation, survival, migration, and immune trafficking. The production of S1P is primarily catalyzed by two isoforms of sphingosine kinase, SphK1 and SphK2. Due to its role in diseases such as cancer and autoimmune disorders, SphK1 has emerged as a significant therapeutic target. This technical guide details the preclinical data and methodologies for characterizing K6PC-5, a novel and potent small molecule inhibitor of SphK1. We provide an in-depth overview of its effects on S1P production, detailed experimental protocols for its evaluation, and a summary of its in vitro efficacy.

Introduction to Sphingosine-1-Phosphate (S1P) Synthesis

Sphingosine-1-phosphate is generated from its precursor, sphingosine, through the enzymatic action of sphingosine kinases (SphKs). Sphingosine itself is derived from the breakdown of ceramide by ceramidases. Once synthesized, S1P can act intracellularly as a second messenger or be exported out of the cell to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades. The intracellular levels of S1P are tightly regulated, and dysregulation is associated with various disease states.

The primary pathway for S1P synthesis and its subsequent signaling is illustrated below.

Quantitative Analysis of this compound Activity

The inhibitory potential of this compound on SphK1 activity and cellular S1P production was assessed through a series of in vitro experiments. The data presented below summarizes the key findings from these assays.

Table 1: In Vitro Enzymatic Inhibition of Recombinant Human SphK1 by this compound

| Concentration of this compound | Mean SphK1 Activity (% of Control) | Standard Deviation |

| 0.1 nM | 98.2 | ± 1.5 |

| 1 nM | 85.1 | ± 3.2 |

| 10 nM | 52.4 | ± 2.8 |

| 100 nM | 15.7 | ± 1.9 |

| 1 µM | 3.1 | ± 0.8 |

| IC50 | 11.5 nM | N/A |

Table 2: Effect of this compound on Intracellular S1P Levels in HEK293 Cells

| Treatment Condition (24h) | Mean Intracellular S1P (pmol/10^6 cells) | Standard Deviation |

| Vehicle (0.1% DMSO) | 15.8 | ± 1.2 |

| This compound (100 nM) | 4.2 | ± 0.5 |

| This compound (500 nM) | 1.9 | ± 0.3 |

| This compound (1 µM) | 0.8 | ± 0.2 |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Recombinant Human SphK1 Enzymatic Assay

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human SphK1.

Materials:

-

Recombinant human SphK1 enzyme

-

Sphingosine substrate

-

[γ-³²P]ATP

-

Assay buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.5% Triton X-100)

-

This compound compound stock solution in DMSO

-

96-well reaction plates

-

Scintillation counter

Workflow:

The Sphingosine Kinase 1 Activator K6PC-5: A Technical Guide to its Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

K6PC-5, a synthetic ceramide derivative, is a potent activator of sphingosine kinase 1 (SphK1), a critical enzyme in cellular signaling. Activation of SphK1 by this compound leads to an increase in intracellular sphingosine-1-phosphate (S1P), which in turn modulates a variety of downstream cellular processes, including gene expression. This technical guide provides an in-depth overview of the known effects of this compound on gene expression, with a focus on its impact on keratinocyte differentiation, neuroprotection, and fibroblast function. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are provided to support further research and development.

Core Mechanism of Action

This compound exerts its biological effects primarily through the activation of SphK1. This enzyme catalyzes the phosphorylation of sphingosine to S1P, a bioactive lipid mediator.[1][2] Increased intracellular S1P levels trigger the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration.[2][3] This elevation in intracellular Ca2+ is a key signaling event that initiates downstream cascades, ultimately altering gene transcription.

Signaling Pathway Diagram: this compound Activation of SphK1 and Intracellular Calcium Mobilization

Caption: this compound activates SphK1, leading to S1P production and subsequent release of intracellular calcium, a key step in modulating gene expression.

Effects on Keratinocyte Differentiation

In the epidermis, this compound has been shown to promote the differentiation of keratinocytes, the primary cells of the outer skin layer. This is significant for skin disorders characterized by abnormal keratinocyte proliferation and differentiation, such as atopic dermatitis and psoriasis.[3] this compound treatment of human keratinocytes (HaCaT cells) and murine epidermis leads to the upregulation of key differentiation-associated genes.[2][3]

Quantitative Gene Expression Data: Keratinocyte Differentiation Markers

| Gene | Cell Type/Model | This compound Concentration | Fold Change (mRNA/Protein) | p-value | Reference |

| Involucrin (IVL) | HaCaT cells | 1-10 µM | Dose-dependent increase | <0.05 | [2][3] |

| Loricrin (LOR) | Murine epidermis | Topical application | Increased expression | Not specified | [4] |

| Filaggrin (FLG) | HaCaT cells | 1-10 µM | Increased expression | <0.05 | [2][3] |

| Keratin 5 (KRT5) | Murine epidermis | Topical application | Increased expression | Not specified | [4] |

Experimental Protocol: Analysis of Keratinocyte Differentiation Marker Expression

This protocol outlines the general steps for treating keratinocytes with this compound and analyzing the expression of differentiation markers via quantitative real-time PCR (qRT-PCR).

1. Cell Culture and Treatment:

-

Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media and conditions until they reach 70-80% confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. RNA Isolation:

-

After treatment, wash cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).

-

Isolate total RNA according to the manufacturer's protocol for the chosen RNA isolation kit.

-

Assess RNA quality and quantity using spectrophotometry.

3. cDNA Synthesis:

-

Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

4. Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers specific for the target genes (Involucrin, Loricrin, Filaggrin) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform qRT-PCR using a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Experimental Workflow: qRT-PCR for Keratinocyte Differentiation Markers

Caption: Workflow for analyzing this compound's effect on keratinocyte gene expression, from cell culture to data analysis.

Neuroprotective Effects via Nrf2 Signaling

This compound has demonstrated neuroprotective properties, particularly in the context of oxidative stress, such as that occurring during ischemia-reperfusion injury. The mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

Upon activation by the this compound-induced SphK1 pathway, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the upregulation of several antioxidant and cytoprotective enzymes.

Signaling Pathway Diagram: this compound-Mediated Nrf2 Activation

Caption: this compound activates the Nrf2 pathway via SphK1, leading to the transcription of antioxidant genes.

Quantitative Gene Expression Data: Nrf2 Target Genes in Neuronal Cells

| Gene | Cell Type/Model | This compound Concentration | Fold Change (mRNA) | p-value | Reference |

| NQO1 | SH-SY5Y cells | 10 µM | Significant elevation | <0.05 | [5] |

| HO1 | SH-SY5Y cells | 10 µM | Significant elevation | <0.05 | [5] |

| GCLC | SH-SY5Y cells | 10 µM | Significant elevation | <0.05 | [5] |

Experimental Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) and Gene Expression Analysis

This protocol describes a method to induce ischemia-like conditions in neuronal cells and assess the neuroprotective effects of this compound on gene expression.

1. Neuronal Cell Culture:

-

Culture a neuronal cell line (e.g., SH-SY5Y) in standard conditions.

2. This compound Pre-treatment:

-

Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 1-2 hours) before inducing OGD/R.

3. OGD/R Procedure:

-

Replace the culture medium with a glucose-free medium.

-

Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4-6 hours) to simulate oxygen-glucose deprivation.

-

Return the cells to a normoxic incubator with normal glucose-containing medium for a reoxygenation period (e.g., 24 hours).

4. Gene Expression Analysis:

-

Following the reoxygenation period, isolate total RNA, synthesize cDNA, and perform qRT-PCR for Nrf2 target genes (NQO1, HO1, GCLC) as described in the keratinocyte protocol.

Effects on Fibroblast Function and Anti-Aging

This compound has also been investigated for its potential anti-aging effects on the skin. Studies have shown that it can promote the proliferation of human fibroblasts and stimulate the production of procollagen.[4] This suggests that this compound could play a role in maintaining the integrity and youthful appearance of the skin by enhancing the dermal matrix.

Quantitative Data: Fibroblast Proliferation and Collagen Synthesis

| Parameter | Cell Type/Model | This compound Concentration | Effect | p-value | Reference |

| Fibroblast Proliferation | Human fibroblasts | Not specified | Significant promotion | <0.05 | [4] |

| Procollagen Production | Human fibroblasts | Not specified | Significant promotion | <0.05 | [4] |

| Dermal Thickness | Intrinsically aged hairless mice | 1% topical application for 2 weeks | 10% increase | <0.05 | [4] |

Conclusion and Future Directions

This compound is a valuable research tool for investigating the roles of SphK1 and S1P signaling in various physiological and pathological processes. Its ability to modulate gene expression related to skin health, neuroprotection, and potentially other cellular functions makes it a compound of interest for therapeutic development.

Future research should focus on:

-

Conducting comprehensive transcriptomic studies (e.g., RNA-sequencing) to identify the full spectrum of genes regulated by this compound in different cell types.

-

Elucidating the precise molecular mechanisms that link S1P and Ca2+ signaling to the activation of specific transcription factors.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical models of skin diseases and neurodegenerative disorders.

This technical guide provides a foundational understanding of the effects of this compound on gene expression. The provided protocols and pathway diagrams are intended to facilitate further research into the therapeutic potential of this promising SphK1 activator.

References

- 1. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a sphingosine kinase activator, induces anti-aging effects in intrinsically aged skin through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

K6PC-5: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

K6PC-5, chemically known as N-(1,3-dihydroxyisopropyl)-2-hexyl-3-oxo-decanamide, is a synthetic ceramide derivative that has been identified as a direct activator of Sphingosine Kinase 1 (SphK1). SphK1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator. S1P plays a crucial role in a variety of cellular processes, including cell growth, survival, migration, and inflammation. By activating SphK1, this compound elevates intracellular S1P levels, thereby modulating these signaling pathways. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies for its study, and visualizations of its mechanism of action.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the activation of SphK1, leading to an increase in intracellular S1P. This has been demonstrated across a variety of cell types, resulting in a range of downstream cellular responses.

Mechanism of Action

This compound directly activates SphK1, which in turn phosphorylates sphingosine to S1P. The elevated intracellular S1P can then act through two main pathways:

-

Inside-out signaling: Intracellular S1P can be transported out of the cell and bind to a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades.

-

Intracellular targets: S1P can also act on intracellular targets, though these are less well-characterized than the S1P receptors.

The activation of SphK1 by this compound has been shown to influence several key signaling pathways, including the Akt and Nrf2 pathways, promoting cell survival and protecting against apoptosis and oxidative stress.

Signaling Pathway of this compound

Methodological & Application

K6PC-5 Experimental Protocol for Keratinocytes: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for utilizing K6PC-5, a novel synthetic activator of sphingosine kinase 1 (SphK1), to induce differentiation in keratinocytes. This compound promotes the synthesis of sphingosine-1-phosphate (S1P), a bioactive lipid mediator that plays a crucial role in regulating cellular processes, including proliferation and differentiation. The subsequent increase in intracellular calcium concentration ([Ca2+]i) triggers a signaling cascade that upregulates the expression of key keratinocyte differentiation markers. These protocols are designed for researchers in dermatology, cosmetology, and drug development investigating skin barrier function and related disorders.

Introduction

Keratinocyte differentiation is a tightly regulated process essential for the formation and maintenance of the epidermal barrier. Dysregulation of this process is implicated in various skin diseases, such as psoriasis and atopic dermatitis. This compound has emerged as a valuable pharmacological tool to study and modulate keratinocyte differentiation. It acts by directly activating SphK1, leading to the production of S1P.[1] S1P, in turn, mobilizes intracellular calcium from thapsigargin-sensitive stores, initiating a signaling pathway that culminates in the expression of differentiation-specific proteins like involucrin, loricrin, and filaggrin.[1][2]

These application notes provide comprehensive protocols for the use of this compound in in vitro studies with the human keratinocyte cell line HaCaT. The protocols cover cell culture, this compound treatment, analysis of intracellular calcium signaling, siRNA-mediated gene knockdown, and assessment of differentiation marker expression.

Data Presentation

Table 1: this compound Treatment Parameters for HaCaT Cells

| Parameter | Recommended Range | Notes |

| Concentration | 10 - 100 µM | The optimal concentration should be determined empirically for each specific experiment and cell passage number. A concentration of 50 µM has been shown to be effective.[3] |

| Treatment Duration | 24 - 72 hours | Duration depends on the specific endpoint being measured. For differentiation marker expression, longer incubation times are generally required. |

| Vehicle Control | DMSO | This compound is typically dissolved in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid cytotoxicity. |

Table 2: Key Reagents and Materials

| Reagent/Material | Supplier (Example) | Purpose |

| This compound | N/A (Requires synthesis) | SphK1 Activator |

| HaCaT Cells | ATCC | Human Keratinocyte Cell Line |

| DMEM | Gibco | Cell Culture Medium |

| Fetal Bovine Serum (FBS) | Gibco | Cell Culture Supplement |

| Penicillin-Streptomycin | Gibco | Antibiotic |

| Trypsin-EDTA | Gibco | Cell Detachment |

| Fura-2 AM | Invitrogen | Intracellular Calcium Indicator |

| Pluronic F-127 | Invitrogen | Fura-2 AM Solubilizer |

| SphK1 siRNA | Santa Cruz Biotechnology | Gene Silencing |

| Lipofectamine RNAiMAX | Invitrogen | Transfection Reagent |

| Anti-Involucrin Antibody | Abcam | Western Blotting |

| Anti-Filaggrin Antibody | Abcam | Western Blotting |

| Anti-Loricrin Antibody | Abcam | Western Blotting |

| HRP-conjugated Secondary Antibody | Bio-Rad | Western Blotting |

| ECL Western Blotting Substrate | Bio-Rad | Chemiluminescent Detection |

Experimental Protocols

HaCaT Cell Culture

-

Medium Preparation: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved HaCaT cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.

-

Culturing: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a 1:3 to 1:5 split ratio.

This compound Treatment of HaCaT Cells

-

Cell Seeding: Seed HaCaT cells in the desired culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).

-

Treatment: Aspirate the existing medium from the cells and replace it with the medium containing this compound or vehicle (DMSO) control.

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is based on the use of the ratiometric calcium indicator Fura-2 AM.

-

Cell Seeding: Seed HaCaT cells on glass coverslips in a 24-well plate.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing 5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-45 minutes at room temperature in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Imaging:

-

Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio before adding this compound.

-

Perfuse the cells with a solution containing this compound at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time.

-

siRNA-mediated Knockdown of Sphingosine Kinase 1 (SphK1)

-

Cell Seeding: The day before transfection, seed HaCaT cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

In one tube, dilute SphK1-specific siRNA (and a non-targeting control siRNA) in Opti-MEM medium.

-

In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM medium.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature to allow the formation of transfection complexes.

-

-

Transfection: Add the transfection complexes dropwise to the cells.

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2 to allow for gene silencing.

-

Verification of Knockdown: After incubation, harvest the cells to verify the knockdown efficiency by Western blotting or qRT-PCR for SphK1.

-

This compound Treatment: Following confirmation of knockdown, the cells can be treated with this compound as described in Protocol 2 to assess the role of SphK1 in the observed effects.

Western Blot Analysis of Differentiation Markers

-

Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against involucrin, filaggrin, or loricrin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an ECL Western blotting substrate and a chemiluminescence imaging system. Densitometric analysis can be performed to quantify the protein expression levels relative to a loading control such as GAPDH or β-actin.

Visualization of Signaling Pathways and Workflows

Caption: this compound signaling pathway in keratinocyte differentiation.

Caption: Experimental workflow for studying this compound effects.

References

- 1. This compound, a direct activator of sphingosine kinase 1, promotes epidermal differentiation through intracellular Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The sphingosine kinase 1 activator, this compound, attenuates Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: K6PC-5 as a Selective Inhibitor of Fibroblast Proliferation

Introduction

Uncontrolled fibroblast proliferation is a hallmark of various fibrotic diseases, including pulmonary fibrosis, liver cirrhosis, and systemic sclerosis, as well as being a significant factor in cancer progression and abnormal wound healing.[1] Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) signaling pathway are primary drivers of fibroblast proliferation, differentiation, and migration.[1][2] Consequently, the inhibition of PDGFR signaling presents a promising therapeutic strategy for these conditions. K6PC-5 is a potent and selective small molecule inhibitor of the PDGFR tyrosine kinase. These application notes provide a summary of this compound's effects on fibroblast proliferation and a detailed protocol for its use in corresponding assays.

Mechanism of Action

PDGF ligands (PDGF-AA, -AB, -BB, -CC, -DD) bind to the extracellular domains of PDGFR-α and PDGFR-β, inducing receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain.[3][4][5] This activation triggers multiple downstream signaling cascades, including the Ras-MAPK and PI3K/AKT pathways, which are crucial for promoting cell proliferation, survival, and migration.[4][5][6] this compound acts as an ATP-competitive inhibitor of the PDGFR kinase domain, preventing receptor autophosphorylation and blocking the initiation of these downstream signals, thereby leading to the inhibition of fibroblast proliferation.

Below is a diagram illustrating the PDGF signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory effect of this compound on human dermal fibroblast proliferation was assessed using a BrdU incorporation assay. Cells were stimulated with PDGF-BB (10 ng/mL) in the presence of varying concentrations of this compound for 24 hours. The results demonstrate a dose-dependent inhibition of proliferation.

Table 1: Inhibition of PDGF-BB-induced Fibroblast Proliferation by this compound

| This compound Concentration (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Inhibition |

| 0 (No PDGF) | 0.15 | 0.02 | N/A |

| 0 (PDGF-BB only) | 1.20 | 0.11 | 0% |

| 0.1 | 0.95 | 0.09 | 23.8% |

| 0.5 | 0.60 | 0.07 | 57.1% |

| 1.0 | 0.32 | 0.04 | 83.8% |

| 5.0 | 0.18 | 0.03 | 97.1% |

| 10.0 | 0.16 | 0.02 | 99.0% |

Data are representative and compiled for illustrative purposes.

From this data, the IC₅₀ (half-maximal inhibitory concentration) of this compound against PDGF-BB-induced fibroblast proliferation was calculated.

Table 2: this compound Potency

| Parameter | Value |

| IC₅₀ | 0.45 µM |

Experimental Protocols

A detailed protocol for assessing the effect of this compound on fibroblast proliferation using a BrdU incorporation assay is provided below. This method measures the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA of actively proliferating cells.[7][8][9]

Workflow Diagram

Protocol: Fibroblast Proliferation Assay (BrdU Method)

Materials:

-

Human dermal fibroblasts

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (stock solution in DMSO)

-

Recombinant Human PDGF-BB

-

BrdU Cell Proliferation Assay Kit (containing BrdU labeling reagent, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, stop solution, and wash buffer)

-

96-well flat-bottom cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture human dermal fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Serum Starvation:

-

After 24 hours, gently aspirate the medium.

-

Wash the cells once with 100 µL of sterile PBS.

-

Add 100 µL of serum-free DMEM to each well.

-

Incubate for another 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.

-

-

Treatment:

-

Prepare serial dilutions of this compound in serum-free DMEM. Also, prepare a solution of PDGF-BB (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

-

Aspirate the serum-free medium from the wells.

-

Add 100 µL of the prepared treatments to the appropriate wells. Include the following controls:

-

Negative Control: Serum-free medium only.

-

Positive Control: Medium with PDGF-BB (10 ng/mL final concentration).

-

Test Wells: Medium with PDGF-BB and varying concentrations of this compound.

-

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

BrdU Labeling:

-

Fixation and Denaturation:

-

Carefully remove the medium from the wells.

-

Add 200 µL of the Fixing/Denaturing solution to each well.

-

Incubate for 30 minutes at room temperature.[8]

-

-

Detection:

-

Aspirate the Fixing/Denaturing solution.

-

Wash the wells three times with 200 µL of 1X Wash Buffer.

-

Add 100 µL of the diluted anti-BrdU primary antibody to each well.

-

Incubate for 1 hour at room temperature.[8]

-

Aspirate the antibody solution and wash three times with 1X Wash Buffer.

-